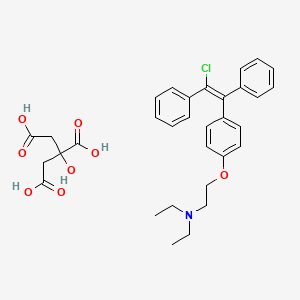

Enclomiphene Citrate

Description

Enclomiphene Citrate is the orally bioavailable citrate salt of enclomiphene, the trans-isomer of the nonsteroidal triphenylethylene compound clomiphene, with tissue-selective estrogenic and antiestrogenic activities. As a selective estrogen receptor modulator (SERM), enclomiphene binds to hypothalamic estrogen receptors, blocking the negative feedback of endogenous estrogens and stimulating the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus; released GnRH subsequently stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary, resulting in ovulation. In addition, this agent may bind to estrogen receptors on breast cancer cells, resulting in the inhibition of estrogen-stimulated proliferation in susceptible cell populations.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

See also: Enclomiphene (has active moiety).

Properties

IUPAC Name |

2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTMYKVIJXPNBD-BTKVJIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36ClNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80226887 | |

| Record name | Enclomiphene citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7599-79-3, 50-41-9 | |

| Record name | Enclomiphene citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7599-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enclomiphene citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007599793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enclomiphene citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clomifen dihydrogen citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-2-[4-(2-Chloro-1,2-diphenylvinyl)-phenoxy]triethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENCLOMIPHENE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J303A6U9Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Biological Activity of Enclomiphene Citrate Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomiphene citrate, a selective estrogen receptor modulator (SERM), is a racemic mixture of two stereoisomers: enclomiphene and zuclomiphene. These isomers exhibit distinct and opposing biological activities, primarily through their differential interactions with estrogen receptors (ERs), ERα and ERβ. Enclomiphene, the trans-isomer, functions predominantly as an estrogen receptor antagonist, while zuclomiphene, the cis-isomer, acts as a partial agonist.[1][2] This guide provides a comprehensive technical overview of the stereoisomer-specific biological activities of enclomiphene citrate, focusing on their mechanisms of action, receptor binding affinities, and downstream signaling effects. Detailed experimental protocols for assessing these activities are provided, along with visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to Enclomiphene and Zuclomiphene

Clomiphene citrate is comprised of approximately 62% enclomiphene and 38% zuclomiphene.[1] While historically used as a mixture for the treatment of female infertility, the distinct pharmacological profiles of its constituent isomers have garnered significant interest, particularly in the context of male hypogonadism. Enclomiphene's anti-estrogenic properties form the basis of its therapeutic potential for increasing endogenous testosterone levels, whereas zuclomiphene's estrogenic activity is associated with potential side effects.[1][3]

Mechanism of Action

The differential biological activities of enclomiphene and zuclomiphene stem from their interactions with estrogen receptors in various tissues.

Enclomiphene: An Estrogen Receptor Antagonist

Enclomiphene primarily acts as a competitive antagonist of estrogen receptors, particularly in the hypothalamus and pituitary gland.[4][5] By blocking the negative feedback mechanism of endogenous estrogen on the hypothalamic-pituitary-gonadal (HPG) axis, enclomiphene leads to an increased release of gonadotropin-releasing hormone (GnRH).[4][6] This, in turn, stimulates the pituitary gland to secrete more luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][6] In males, elevated LH levels stimulate the Leydig cells in the testes to produce more testosterone, while FSH supports spermatogenesis.[1][6] This mechanism allows for the restoration of normal testosterone levels without suppressing the natural production of gonadotropins, a key advantage over exogenous testosterone replacement therapy.[1][3]

Zuclomiphene: An Estrogen Receptor Agonist

In contrast, zuclomiphene exhibits partial agonist activity at estrogen receptors.[1][2] Its estrogen-like effects can counteract the intended therapeutic outcomes of enclomiphene by contributing to the negative feedback on the HPG axis, potentially reducing testosterone production.[2] The estrogenic properties of zuclomiphene are also linked to a higher incidence of side effects.[1][3]

Quantitative Data: Receptor Binding and Biological Activity

The following tables summarize the available quantitative data on the biological activity of enclomiphene and zuclomiphene. It is important to note that direct comparative studies providing Ki or IC50 values for both isomers at both ERα and ERβ are limited and values can vary based on experimental conditions.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Receptor | Assay Type | Value | Reference |

| Enclomiphene | ERα | IC50 | ~1–2 µM | [7] |

| Clomiphene Citrate | ERα | Transcriptional Assay | Agonist/Antagonist (E2 conc. dependent) | [8] |

| Clomiphene Citrate | ERβ | Transcriptional Assay | Antagonist | [8] |

Table 2: In Vivo Effects on Hormone Levels in Hypogonadal Men (from a study on long-term clomiphene citrate treatment)

| Parameter | Baseline (Median) | Post-treatment (Median) | p-value | Reference |

| Total Testosterone | 205.0 ng/dL | 488.0 ng/dL | <0.001 | [9] |

| Estradiol | 17.0 pg/mL | 34.0 pg/mL | <0.001 | [9] |

| LH | 4.0 mIU/mL | 6.1 mIU/mL | <0.001 | [9] |

| Enclomiphene Conc. | - | 2.2 ng/mL | - | [9] |

| Zuclomiphene Conc. | - | 44.0 ng/mL | - | [9] |

A study comparing enclomiphene to clomiphene in hypogonadal men found that enclomiphene led to a median testosterone increase of 166 ng/dL, while clomiphene resulted in an increase of 98 ng/dL (p=0.20).[10] Notably, enclomiphene treatment was associated with a statistically significant lower increase in estradiol levels compared to clomiphene (-5.92 vs. 17.50 pg/mL, p=0.001).[10]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The distinct actions of enclomiphene and zuclomiphene can be visualized through their respective signaling pathways.

Caption: Enclomiphene's antagonistic action on estrogen receptors in the brain.

Caption: Zuclomiphene's agonistic action at the cellular level.

Experimental Workflows

The following diagrams illustrate common experimental workflows for assessing the biological activity of SERMs like enclomiphene and zuclomiphene.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for a luciferase reporter gene assay.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay for Estrogen Receptor Affinity

Objective: To determine the binding affinity (Ki) of enclomiphene and zuclomiphene for ERα and ERβ.

Materials:

-

Purified recombinant human ERα and ERβ or cell lysates from cells overexpressing the receptors.

-

Radioligand: [³H]-Estradiol.

-

Non-labeled competitor: Diethylstilbestrol (DES) for non-specific binding.

-

Test compounds: this compound, Zuclomiphene citrate.

-

Assay Buffer: e.g., Tris-HCl buffer with additives.

-

96-well filter plates and vacuum manifold.

-

Scintillation cocktail and liquid scintillation counter.

Protocol:

-

Preparation of Reagents: Prepare serial dilutions of enclomiphene and zuclomiphene. Prepare a fixed concentration of [³H]-Estradiol.

-

Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand.

-

Incubation: Add the ER preparation to initiate the binding reaction. Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).

-

Separation: Terminate the incubation by rapid vacuum filtration through the filter plates to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Add scintillation cocktail to the filters and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Luciferase Reporter Gene Assay for Estrogenic/Anti-estrogenic Activity

Objective: To assess the functional activity of enclomiphene and zuclomiphene as ER agonists or antagonists.

Materials:

-

Mammalian cell line (e.g., HEK293, HeLa, or MCF-7).

-

Expression plasmids for human ERα and ERβ.

-

Reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Test compounds: this compound, Zuclomiphene citrate, and 17β-Estradiol (E2) as a control agonist.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Cell Culture and Transfection: Plate cells in a multi-well plate. Co-transfect the cells with the ER expression plasmid and the ERE-luciferase reporter plasmid using a suitable transfection reagent.

-

Treatment: After transfection, treat the cells with serial dilutions of enclomiphene or zuclomiphene. For antagonist activity assessment, co-treat with a fixed concentration of E2.

-

Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

-

Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay system.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. For agonist activity, plot the fold induction of luciferase activity versus the compound concentration. For antagonist activity, plot the percentage inhibition of E2-induced luciferase activity versus the compound concentration.

Conclusion

Enclomiphene and zuclomiphene, the stereoisomers of clomiphene citrate, possess distinct and opposing biological activities. Enclomiphene's primary role as an estrogen receptor antagonist makes it a promising therapeutic agent for conditions such as male secondary hypogonadism, where it can effectively and safely increase endogenous testosterone levels while preserving fertility.[1][3] Conversely, zuclomiphene's estrogenic properties may contribute to side effects and potentially counteract the therapeutic benefits of enclomiphene.[1][2] A thorough understanding of their differential pharmacology, supported by robust experimental evaluation as detailed in this guide, is crucial for the continued development and targeted application of these compounds in clinical practice. Further research is warranted to fully elucidate the precise binding affinities and downstream signaling consequences of each isomer on both ERα and ERβ to optimize their therapeutic potential.

References

- 1. news-medical.net [news-medical.net]

- 2. Zuclomifene - Wikipedia [en.wikipedia.org]

- 3. How Enclomiphene Works to Support Male Hormone Health | Good Health by Hims [hims.com]

- 4. droracle.ai [droracle.ai]

- 5. Enclomifene - Wikipedia [en.wikipedia.org]

- 6. conciergemdla.com [conciergemdla.com]

- 7. medkoo.com [medkoo.com]

- 8. Clomiphene citrate elicits estrogen agonistic/antagonistic effects differentially via estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Serum levels of enclomiphene and zuclomiphene in men with hypogonadism on long-term clomiphene citrate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety and efficacy of enclomiphene and clomiphene for hypogonadal men - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Enclomiphene Citrate: A Deep Dive into its In Vivo Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Enclomiphene citrate, the trans-isomer of clomiphene citrate, has garnered significant attention as a selective estrogen receptor modulator (SERM) for the treatment of secondary male hypogonadism. Unlike exogenous testosterone therapies that can suppress the hypothalamic-pituitary-gonadal (HPG) axis, this compound offers a unique mechanism to restore endogenous testosterone production while potentially preserving fertility. This technical guide provides an in-depth analysis of the in vivo pharmacokinetics and pharmacodynamics of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its physiological interactions.

Pharmacodynamics: Restoring Hormonal Balance

This compound's primary pharmacodynamic effect lies in its ability to antagonize estrogen receptors at the level of the hypothalamus and pituitary gland.[1][2][3] This action disrupts the negative feedback loop exerted by estrogen, leading to an increased release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[3] Consequently, the pituitary gland is stimulated to produce and release more luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][4][5] In men, LH acts on the Leydig cells in the testes to increase testosterone production, while FSH stimulates the Sertoli cells, which is crucial for spermatogenesis.[3]

This mechanism effectively elevates serum testosterone levels while maintaining or even improving sperm counts, a significant advantage over traditional testosterone replacement therapy (TRT) which suppresses gonadotropin secretion and can impair fertility.[3][4][5] Studies have consistently demonstrated that this compound treatment leads to statistically significant increases in total testosterone, LH, and FSH levels in men with secondary hypogonadism.[5][6][7]

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Quantitative Pharmacodynamic Effects

Clinical studies have quantified the dose-dependent effects of this compound on key hormones. The following tables summarize findings from notable clinical trials.

Table 1: Mean Change in Hormone Levels After 16 Weeks of Treatment

| Treatment Group | Mean Change in Total Testosterone (ng/dL) | Mean Change in LH (mIU/mL) | Mean Change in FSH (mIU/mL) |

| This compound (12.5 mg) | +189 | +5.1 | +4.8 |

| This compound (25 mg) | +151 | +7.4 | +6.9 |

| Topical Testosterone | +114 | -4.4 | -2.4 |

| Placebo | -27 | +0.2 | +0.1 |

Source: Adapted from data presented in a randomized phase IIB study.[5]

Table 2: Total Testosterone Levels After 6 Weeks of Continuous Use

| Treatment Group | Mean Total Testosterone (ng/dL) |

| This compound (6.25 mg) | Not Reported |

| This compound (12.5 mg) | Not Reported |

| This compound (25 mg) | 604 ± 160 |

| Transdermal Testosterone (5 g) | 500 ± 278 |

Source: Data from a randomized, single-blind, two-center, phase II study.[6]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of this compound is characterized by rapid oral absorption.

Table 3: Summary of Pharmacokinetic Parameters of this compound

| Parameter | Value | Notes |

| Time to Maximum Concentration (Tmax) | 2-3 hours | After a single oral dose.[7] |

| Half-life (t1/2) | ~10 hours | Considered relatively short.[8][9] |

| Metabolism | Hepatic | Primarily via cytochrome P450 enzymes CYP2D6 and CYP3A4.[8][10] |

| Excretion | Primarily in feces | Early studies with labeled clomiphene citrate showed about 42% fecal excretion.[11] |

Despite its relatively short half-life, the pharmacodynamic effects of this compound on hormone levels have been observed to persist for at least one week after cessation of treatment, suggesting a sustained biological action.[6][7][12]

Experimental Protocols

To assess the pharmacokinetics and pharmacodynamics of this compound, rigorous experimental designs are employed. Below is a synthesized protocol based on methodologies described in clinical trials.

Protocol: 24-Hour Pharmacodynamic and Pharmacokinetic Profiling

Objective: To determine the 24-hour serum concentration profiles of this compound, total testosterone, LH, and FSH following single and multiple dosing.

Study Design: A randomized, single-blind, parallel-group study.

Participant Population: Healthy men with secondary hypogonadism (e.g., total testosterone <350 ng/dL and LH <12 IU/L on two separate occasions).[6][13]

Methodology:

-

Screening Phase: Potential participants undergo a thorough medical history review, physical examination, and baseline laboratory tests to confirm eligibility.

-

Randomization: Eligible subjects are randomly assigned to receive one of the following treatments daily for a specified period (e.g., 6 weeks):

-

This compound (e.g., 6.25 mg, 12.5 mg, or 25 mg)

-

Placebo

-

Active comparator (e.g., transdermal testosterone gel)

-

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling (Day 1 and Final Day of Treatment):

-

An indwelling catheter is placed for serial blood sampling.

-

A baseline blood sample is collected (Time 0) before the first dose (Day 1) or the final dose.

-

The assigned treatment is administered orally.

-

Blood samples are collected at regular intervals over a 24-hour period (e.g., hourly for the first 12 hours, then every 2 hours for the next 12 hours).[6][13]

-

-

Sample Processing and Analysis:

-

Serum is separated from blood samples and stored at -80°C until analysis.

-

Serum concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Serum levels of total testosterone, LH, and FSH are measured using validated immunoassays.

-

-

Data Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC) for this compound are calculated using non-compartmental analysis.

-

Pharmacodynamic parameters, including mean 24-hour concentrations and area under the effect curve for hormones, are calculated.

-

Statistical comparisons are made between treatment groups and between baseline and post-treatment values.

-

Experimental Workflow Diagram

Caption: A generalized workflow for a clinical trial assessing this compound.

Conclusion

This compound presents a promising therapeutic option for men with secondary hypogonadism, particularly those who wish to maintain fertility. Its well-defined mechanism of action, which involves stimulating the body's own testosterone production machinery, sets it apart from traditional testosterone replacement therapies. The pharmacokinetic profile allows for convenient oral dosing, and the sustained pharmacodynamic effects offer a stable hormonal response. Further long-term studies will continue to elucidate the full clinical utility and safety profile of this targeted hormonal therapy.

References

- 1. fountainnyc.com [fountainnyc.com]

- 2. algorx [algorx.ai]

- 3. hims.com [hims.com]

- 4. This compound for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medcentral.com [medcentral.com]

- 6. Testosterone restoration using this compound in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. maximustribe.com [maximustribe.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Enclomiphene | C26H28ClNO | CID 1548953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. discovery.researcher.life [discovery.researcher.life]

An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Enclomiphene Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enclomiphene citrate is the trans-isomer of clomiphene citrate, a selective estrogen receptor modulator (SERM) that has been investigated primarily for the treatment of secondary hypogonadism in men. Unlike exogenous testosterone therapies, this compound offers a unique mechanism of action that stimulates the body's endogenous production of testosterone, thereby preserving testicular function and fertility. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.

Molecular Structure and Chemical Properties

This compound is a non-steroidal triphenylethylene derivative. The citrate salt form enhances its stability and solubility.

Chemical Structure:

Caption: Molecular structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₆ClNO₈ | [1] |

| Molecular Weight | 598.1 g/mol | [1] |

| IUPAC Name | 2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | [1] |

| CAS Number | 7599-79-3 | [1] |

| Appearance | White to pale yellow powder | N/A |

| Solubility | Soluble in DMSO and Ethanol | [2] |

| Isomeric Composition | Trans-isomer of clomiphene | [3] |

Mechanism of Action: A Selective Estrogen Receptor Modulator

This compound functions as a selective estrogen receptor modulator (SERM), exhibiting tissue-specific antagonist and partial agonist effects on estrogen receptors (ERs). Its primary therapeutic effect in men with secondary hypogonadism stems from its antagonist activity at the level of the hypothalamus and pituitary gland.[4][5]

By blocking estrogen-mediated negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis, this compound stimulates the release of gonadotropin-releasing hormone (GnRH).[6] This, in turn, leads to increased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[4][7] LH acts on the Leydig cells in the testes to increase the production of testosterone, while FSH stimulates spermatogenesis.[4][7]

Caption: Enclomiphene's Mechanism of Action on the HPG Axis.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid oral absorption and a relatively short half-life compared to its cis-isomer, zuclomiphene.

Table 2: Pharmacokinetic Parameters of this compound in Adult Males

| Parameter | Value | Condition | Reference |

| Tmax (Time to Peak Concentration) | ~2-3 hours | Single oral dose | [8] |

| Cmax (Peak Plasma Concentration) | Dose-dependent | Single oral dose | [8] |

| Half-life (t½) | Approximately 10 hours | Single oral dose | [8] |

| Elimination | Primarily first-order elimination | Following single dose | [8] |

Chemical Properties and Receptor Binding Affinity

Enclomiphene's biological activity is dictated by its affinity for estrogen receptors. While specific Ki or IC50 values for this compound are not consistently reported across the literature, studies on clomiphene analogs provide insights into its binding characteristics.

Table 3: Estrogen Receptor Binding Affinity

| Ligand | Receptor | Affinity Metric | Value | Reference |

| Enclomiphene | Estrogen Receptor α (ERα) | IC50 | 4.56 nM | [9] |

| Enclomiphene Analog (6866) | Estrogen Receptor (RE) | RBA (Estradiol = 100%) | 6% | [1] |

| Enclomiphene | Antiestrogen-Binding Site (AEBS) | RBA (Tamoxifen = 100%) | 140% | [1] |

RBA: Relative Binding Affinity

Clinical Data Summary

Multiple clinical trials have demonstrated the efficacy of this compound in restoring normal testosterone levels in men with secondary hypogonadism, while maintaining or improving semen parameters.

Table 4: Summary of Clinical Trial Results for this compound in Men with Secondary Hypogonadism

| Study/Dosage | Duration | Change in Total Testosterone (ng/dL) | Change in LH (IU/L) | Change in FSH (IU/L) | Change in Sperm Concentration (M/mL) | Reference |

| 25 mg/day | 6 weeks | Baseline: <350; Post-treatment: 604 ± 160 | Statistically significant increase | Statistically significant increase | N/A | [4] |

| 12.5 mg and 25 mg/day | 3 months | Statistically significant increase vs. placebo | Statistically significant increase vs. placebo | Statistically significant increase vs. placebo | Maintained or improved | [10] |

| Retrospective Study | N/A | Median increase of 166 | N/A | N/A | N/A |

Experimental Protocols

Estrogen Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a generalized procedure for determining the binding affinity of a compound like this compound to the estrogen receptor.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled estrogen (e.g., [³H]-estradiol) to the estrogen receptor (IC50).

Materials:

-

Rat uterine cytosol preparation (source of estrogen receptors)

-

[³H]-estradiol (radioligand)

-

This compound (test compound)

-

Unlabeled 17β-estradiol (for determining non-specific binding)

-

Assay buffer (e.g., Tris-EDTA buffer)

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound and a fixed concentration of [³H]-estradiol in the assay buffer.

-

Assay Setup: In triplicate, combine the rat uterine cytosol, [³H]-estradiol, and varying concentrations of this compound in microcentrifuge tubes. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

Incubation: Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) assay or dextran-coated charcoal (DCC) adsorption.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

Caption: Workflow for Estrogen Receptor Binding Assay.

Quantification of Enclomiphene in Human Plasma by HPLC-MS/MS

This protocol outlines a general method for the quantitative analysis of enclomiphene in biological matrices, essential for pharmacokinetic studies.

Objective: To accurately and precisely quantify the concentration of enclomiphene in human plasma samples.

Materials:

-

Human plasma samples

-

This compound analytical standard

-

Internal standard (e.g., a structurally similar compound not present in the sample)

-

Organic solvents for extraction (e.g., methyl tert-butyl ether, acetonitrile)

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

C18 analytical column

Procedure:

-

Sample Preparation:

-

Thaw plasma samples.

-

Spike samples with the internal standard.

-

Perform liquid-liquid extraction or solid-phase extraction to isolate enclomiphene and the internal standard from the plasma matrix.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

-

HPLC-MS/MS Analysis:

-

Inject the prepared sample into the HPLC-MS/MS system.

-

Separate enclomiphene from other components on the C18 column using a suitable mobile phase gradient.

-

Detect and quantify enclomiphene and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions.

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of enclomiphene standard.

-

Calculate the concentration of enclomiphene in the plasma samples by comparing the peak area ratio of enclomiphene to the internal standard against the calibration curve.

-

Caption: Workflow for HPLC-MS/MS Quantification of Enclomiphene.

Downstream Signaling and Broader Biological Effects

While the primary mechanism of this compound is well-established within the HPG axis, its interaction with estrogen receptors can potentially influence other signaling pathways. Research into the broader proteomic and metabolic effects of SERMs is ongoing. Some studies on clomiphene citrate, the parent compound of enclomiphene, suggest potential modulation of pathways involved in cell proliferation and apoptosis through the ubiquitin-proteasome system, leading to the downregulation of ERα.[8] Further research is needed to elucidate the specific downstream signaling cascades affected by this compound.

Caption: Potential Downstream Effect of Enclomiphene on ER Degradation.

Conclusion

This compound presents a targeted approach to the treatment of secondary hypogonadism in men by leveraging its selective estrogen receptor antagonist properties within the hypothalamic-pituitary-gonadal axis. Its distinct molecular structure and pharmacokinetic profile differentiate it from other SERMs and testosterone replacement therapies. The data summarized herein provide a solid foundation for researchers and drug development professionals to understand the core scientific principles of this compound. Further investigation into its downstream signaling effects and long-term clinical outcomes will continue to refine its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Proteomic analysis of seminal extracellular vesicle proteins involved in asthenozoospermia by iTRAQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assets - RightsPlatform [rights-platform.com]

- 4. Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | ER modulator | Probechem Biochemicals [probechem.com]

- 6. cphi-online.com [cphi-online.com]

- 7. Clomiphene citrate down-regulates estrogen receptor-α through the ubiquitin-proteasome pathway in a human endometrial cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. japsonline.com [japsonline.com]

- 10. Enclomiphene, an estrogen receptor antagonist for the treatment of testosterone deficiency in men - PubMed [pubmed.ncbi.nlm.nih.gov]

Enclomiphene Citrate and Leydig Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enclomiphene citrate, the trans-isomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) that has demonstrated efficacy in increasing serum testosterone levels in men with secondary hypogonadism.[1][2] Unlike exogenous testosterone therapies, this compound stimulates the body's endogenous testosterone production, thereby preserving fertility.[3][4][5][6][7] This guide provides a detailed examination of the signaling pathways activated by this compound, with a specific focus on its effects on Leydig cells. It includes a summary of quantitative data from clinical studies, detailed experimental protocols for investigating Leydig cell function, and visualizations of the key signaling cascades.

Introduction: The Hypothalamic-Pituitary-Gonadal (HPG) Axis and this compound's Mechanism of Action

Testosterone production in males is regulated by the hypothalamic-pituitary-gonadal (HPG) axis. The hypothalamus releases gonadotropin-releasing hormone (GnRH), which stimulates the anterior pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[8] LH then acts on the Leydig cells within the testes to stimulate the synthesis of testosterone.[4] Testosterone and its metabolite, estradiol, exert negative feedback on the hypothalamus and pituitary, thereby regulating LH and FSH release.[4]

This compound functions as an estrogen receptor antagonist at the level of the hypothalamus and pituitary gland.[3][4] By blocking the inhibitory effects of estrogen, enclomiphene disrupts the negative feedback loop.[4] This disruption leads to an increase in the pulsatile release of GnRH, which in turn stimulates the pituitary to produce more LH and FSH.[3][4][6] The elevated LH levels are the primary drivers of increased testosterone synthesis by the Leydig cells.[2][4]

References

- 1. Isolation of Primary Leydig Cells from Murine Testis [bio-protocol.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Isolation of Primary Leydig Cells from Murine Testis [en.bio-protocol.org]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. origene.com [origene.com]

- 6. Comprehensive and Quantitative Analysis of the Changes in Proteomic and Phosphoproteomic Profiles during Stimulation and Repression of Steroidogenesis in MA-10 Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on Enclomiphene Citrate for Secondary Hypogonadism Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Secondary hypogonadism, a condition characterized by insufficient testosterone production due to dysfunction of the hypothalamus or pituitary gland, presents a significant challenge in men's health.[1] While traditional testosterone replacement therapy (TRT) effectively elevates serum testosterone, it can suppress the hypothalamic-pituitary-gonadal (HPG) axis, leading to testicular atrophy and infertility.[2][3] Enclomiphene citrate, the trans-isomer of clomiphene citrate, has emerged as a promising alternative that stimulates the body's endogenous testosterone production, thereby preserving testicular function and fertility.[4][5] This technical guide provides a comprehensive overview of the core scientific principles of this compound, its mechanism of action, a summary of key clinical findings, and detailed experimental protocols relevant to its study.

Core Concepts: Mechanism of Action

This compound is a selective estrogen receptor modulator (SERM) that acts as an estrogen receptor antagonist, primarily at the level of the hypothalamus and pituitary gland.[6][7] In men with secondary hypogonadism, circulating estradiol provides negative feedback on the HPG axis, suppressing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and, subsequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary.[1][3]

By competitively binding to and blocking estrogen receptors in the hypothalamus, this compound interrupts this negative feedback loop.[4][8] This "tricks" the brain into perceiving a low estrogen state, leading to an increased pulsatile release of GnRH.[9] Elevated GnRH then stimulates the anterior pituitary to secrete more LH and FSH.[10] LH acts on the Leydig cells in the testes to increase the synthesis and secretion of testosterone, while FSH stimulates the Sertoli cells, supporting spermatogenesis.[1][7] This mechanism effectively restores the natural production of testosterone without the suppressive effects of exogenous androgens.[2][7]

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in the HPG axis.

Quantitative Data Summary

Clinical research has demonstrated the efficacy of this compound in restoring normal testosterone levels while maintaining fertility in men with secondary hypogonadism. The following tables summarize key quantitative data from various studies.

Table 1: Hormonal Responses to this compound

| Study / Cohort | Treatment Group | N | Baseline Total T (ng/dL) | Post-treatment Total T (ng/dL) | Baseline LH (IU/L) | Post-treatment LH (IU/L) | Baseline FSH (IU/L) | Post-treatment FSH (IU/L) |

| Wiehle et al. (2014)[3] | Enclomiphene 12.5 mg | 42 | <250 | ~500 | - | - | - | - |

| Wiehle et al. (2014)[3] | Enclomiphene 25 mg | 41 | <250 | ~550 | - | - | - | - |

| Wiehle et al. (2013)[11] | Enclomiphene 25 mg | - | - | 604 ± 160 | - | - | - | - |

| Thomas et al. (2023)[12] | This compound | 46 | 289.5 | 506.5 | 4.8 | 8.3 | 4.2 | 6.5 |

| Retrospective Study (2023)[13] | Enclomiphene | 114 | - | 547 | - | 6.08 | - | 6.46 |

Data are presented as mean ± SD or median where specified. T = Testosterone, LH = Luteinizing Hormone, FSH = Follicle-Stimulating Hormone.

Table 2: Effects on Semen Parameters

| Study / Cohort | Treatment Group | N | Baseline Sperm Conc. (M/mL) | Post-treatment Sperm Conc. (M/mL) | Baseline Motility (%) | Post-treatment Motility (%) | Baseline TMSC (M) | Post-treatment TMSC (M) |

| Wiehle et al. (2014)[3] | Enclomiphene (12.5 & 25mg) | 83 | - | Maintained | - | - | - | - |

| Thomas et al. (2023)[12] | This compound | 46 | 17.8 | 21.3 | 40 | 45 | 4.9 | 12.2 |

Conc. = Concentration, TMSC = Total Motile Sperm Count. In the Wiehle et al. (2014) study, 14.6% of men in the enclomiphene groups became oligospermic compared to 54% in the topical testosterone group.[3]

Table 3: Comparison with Other Therapies

| Parameter | This compound | Clomiphene Citrate | Topical Testosterone |

| Total Testosterone | Significant increase[9][12] | Significant increase[9] | Significant increase[3] |

| LH & FSH | Significant increase[12][14] | Variable/No significant change[12] | Suppressed[3][11] |

| Sperm Count | Maintained or increased[3][12] | Maintained[12] | Decreased (Oligospermia risk)[3] |

| Estradiol | Smaller increase vs. Clomiphene[15] | Significant increase[16] | - |

| Adverse Events | Lower rate than Clomiphene[15][16] | Higher rate of mood changes, etc.[15] | Application site reactions, etc.[3] |

Experimental Protocols

The following sections detail generalized protocols for preclinical and clinical evaluation of this compound for secondary hypogonadism, based on methodologies reported in the literature.

Phase II/III Clinical Trial Protocol

A randomized, double-blind, placebo- and active-controlled study is a common design to evaluate the efficacy and safety of this compound.

Objective: To assess the efficacy of this compound in restoring normal testosterone levels while preserving spermatogenesis in men with secondary hypogonadism.

Study Design:

-

Participants: Men aged 18-60 years with confirmed secondary hypogonadism (e.g., two morning total testosterone levels <300 ng/dL) and normal baseline sperm parameters.[3]

-

Randomization: Participants are randomized into multiple arms, for example:

-

This compound (e.g., 12.5 mg/day)

-

This compound (e.g., 25 mg/day)

-

Placebo

-

Active Comparator (e.g., topical testosterone gel)[3]

-

-

Duration: A treatment period of 3 to 6 months is typical to assess hormonal and semen parameter changes.

-

Primary Endpoints:

-

Secondary Endpoints:

-

Changes in LH, FSH, and estradiol levels.

-

Changes in sperm motility and total motile sperm count.

-

Assessment of hypogonadal symptoms through validated questionnaires.

-

Safety and tolerability, monitored through adverse event reporting and clinical laboratory tests.

-

Methodology:

-

Screening: Potential participants undergo a thorough medical history, physical examination, and laboratory testing to confirm eligibility.

-

Baseline Assessment: At the beginning of the study, baseline blood samples are collected for hormonal analysis, and semen samples are collected for semen analysis.

-

Intervention: Participants self-administer the assigned treatment daily for the duration of the study.

-

Follow-up Visits: Regular follow-up visits (e.g., monthly) are scheduled to monitor for adverse events, assess compliance, and collect blood and semen samples.

-

Hormone Analysis: Serum concentrations of total testosterone, LH, FSH, and estradiol are measured using validated immunoassays or liquid chromatography-mass spectrometry (LC-MS).

-

Semen Analysis: Semen parameters (volume, concentration, motility, morphology) are assessed according to World Health Organization (WHO) guidelines.

-

Statistical Analysis: Appropriate statistical methods (e.g., ANCOVA for changes from baseline, chi-squared tests for categorical data) are used to compare the treatment groups.

Clinical Trial Workflow

Caption: A typical workflow for a clinical trial of this compound.

Safety and Tolerability

This compound is generally well-tolerated.[17] Long-term studies on clomiphene citrate suggest a favorable safety profile, and studies directly comparing enclomiphene to clomiphene indicate that enclomiphene may have a lower incidence of adverse effects, particularly mood-related side effects.[15][18] Common side effects reported in some studies include headache, nausea, and mood changes.[1] Unlike TRT, enclomiphene has not been associated with erythrocytosis.[1] However, long-term safety data for enclomiphene as a standalone treatment are still emerging.[19][20]

Conclusion and Future Directions

This compound presents a significant advancement in the management of secondary hypogonadism, offering a therapeutic option that restores endogenous testosterone production while preserving male fertility. Its mechanism of action via the HPG axis is well-understood, and clinical data supports its efficacy and safety profile. For researchers and drug development professionals, enclomiphene serves as a key compound in the SERM class with potential for further investigation into its long-term effects on bone density, cardiovascular health, and overall quality of life in hypogonadal men. Future research should focus on large-scale, long-term studies to further delineate its safety and efficacy profile and to explore its full therapeutic potential.

References

- 1. news-medical.net [news-medical.net]

- 2. hims.com [hims.com]

- 3. medcentral.com [medcentral.com]

- 4. Successful Management of Secondary Hypogonadism with this compound: A Case Report Highlighting Advantages over Clomid and other Aromatase Inhibitors [gavinpublishers.com]

- 5. agemd.com [agemd.com]

- 6. Enclomifene - Wikipedia [en.wikipedia.org]

- 7. conciergemdla.com [conciergemdla.com]

- 8. buyenclomiphene.com [buyenclomiphene.com]

- 9. mensreproductivehealth.com [mensreproductivehealth.com]

- 10. fountainnyc.com [fountainnyc.com]

- 11. Testosterone Restoration by this compound in Men with Secondary Hypogonadism: Pharmacodynamics and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy of Clomiphene Citrate Versus this compound for Male Infertility Treatment: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. auajournals.org [auajournals.org]

- 14. researchgate.net [researchgate.net]

- 15. auajournals.org [auajournals.org]

- 16. academic.oup.com [academic.oup.com]

- 17. youtube.com [youtube.com]

- 18. Long-Term Safety and Efficacy of Clomiphene Citrate for the Treatment of Hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. maximustribe.com [maximustribe.com]

- 20. driphydration.com [driphydration.com]

Enclomiphene Citrate and Its Effects on Spermatogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enclomiphene citrate, the trans-isomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) that has demonstrated significant potential in the treatment of secondary hypogonadism while preserving or enhancing spermatogenesis. Unlike exogenous testosterone therapy, which suppresses the hypothalamic-pituitary-gonadal (HPG) axis, this compound acts as an estrogen receptor antagonist at the level of the hypothalamus and pituitary gland. This mechanism obviates the negative feedback loop of estrogen, leading to increased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3][4][5] Consequently, the testes are stimulated to produce endogenous testosterone and support spermatogenesis.[1][2][3][4][5] This technical guide provides an in-depth review of the effects of this compound on spermatogenesis, presenting quantitative data from key clinical trials, detailing experimental protocols, and illustrating the underlying signaling pathways.

Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis

This compound's primary mechanism of action is the blockade of estrogen receptors in the hypothalamus.[1][3][5] In the male hormonal feedback loop, testosterone is aromatized to estradiol, which then signals the hypothalamus and pituitary gland to reduce the production of GnRH, LH, and FSH. By competitively binding to these estrogen receptors, this compound effectively removes this negative feedback.[4] This leads to an increased pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.

The increased GnRH stimulation prompts the anterior pituitary to secrete higher levels of gonadotropins: LH and FSH.[2][6][7] LH acts on the Leydig cells in the testes to increase the synthesis and secretion of testosterone.[8] FSH, along with intra-testicular testosterone, acts on the Sertoli cells within the seminiferous tubules to stimulate and maintain spermatogenesis.[8]

The following diagram illustrates this signaling pathway:

Quantitative Effects on Hormonal and Semen Parameters

Clinical studies have consistently demonstrated the efficacy of this compound in elevating gonadotropin and testosterone levels while maintaining or improving semen parameters. The following tables summarize key quantitative data from prominent clinical trials.

Hormonal Parameters

Table 1: Mean Change in Hormonal Parameters Following Treatment

| Study | Treatment Group | N | Baseline Total T (ng/dL) | Change in Total T (ng/dL) | Baseline LH (mIU/mL) | Change in LH (mIU/mL) | Baseline FSH (mIU/mL) | Change in FSH (mIU/mL) |

| Wiehle et al. (2014) | Enclomiphene 12.5 mg | 42 | 226.5 | +249.5 | 4.3 | +5.1 | 4.5 | +4.8 |

| Enclomiphene 25 mg | 41 | 227.1 | +268.9 | 4.5 | +7.4 | 4.7 | +6.9 | |

| Topical Testosterone | 40 | 225.8 | +274.2 | 4.6 | -4.4 | 4.8 | -2.4 | |

| Placebo | 10 | 226.8 | +16.2 | 4.4 | +0.3 | 4.6 | +0.2 | |

| Kim et al. (2016) | Enclomiphene 12.5 mg | 44 | 251.3 | +199.7 | 4.1 | +3.9 | 4.6 | +2.7 |

| Enclomiphene 25 mg | 42 | 253.6 | +242.4 | 4.4 | +5.5 | 4.9 | +4.1 | |

| Topical Testosterone | 43 | 252.1 | +264.9 | 4.2 | -2.1 | 4.7 | -1.8 | |

| Thomas et al. (2023) | This compound | 46 | 325.0 | +220.0 | 4.9 | +3.2 | 4.7 | +2.2 |

| Clomiphene Citrate | 32 | 310.5 | +244.0 | 5.2 | +1.5 | 5.1 | +1.0 |

*Statistically significant increase (p<0.05). Data presented as mean or median as reported in the original studies.

Semen Parameters

Table 2: Mean Change in Semen Parameters Following Treatment

| Study | Treatment Group | N | Baseline Sperm Conc. (M/mL) | Change in Sperm Conc. (M/mL) | Baseline Motility (%) | Change in Motility (%) | Baseline TMSC (M) | Change in TMSC (M) |

| Wiehle et al. (2014) | Enclomiphene 12.5 mg | 42 | 53.3 | +15.2 | N/A | N/A | N/A | N/A |

| Enclomiphene 25 mg | 41 | 55.6 | +1.7 | N/A | N/A | N/A | N/A | |

| Topical Testosterone | 40 | 54.9 | -32.8 | N/A | N/A | N/A | N/A | |

| Placebo | 10 | 56.7 | -1.4 | N/A | N/A | N/A | N/A | |

| Kim et al. (2016) | Enclomiphene 12.5 mg & 25mg (pooled) | 86 | 58.7 | +8.7 | N/A | N/A | N/A | N/A |

| Topical Testosterone | 43 | 62.1 | -42.8 | N/A | N/A | N/A | N/A | |

| Thomas et al. (2023) | This compound | 24 | 15.0 | +1.0 | 30.0 | +10.0 | 8.9 | +11.2 |

| Clomiphene Citrate | 27 | 10.0 | +5.0 | 30.0 | +5.0* | 6.0 | +6.9 |

*Statistically significant increase (p<0.05). TMSC = Total Motile Sperm Count. N/A = Not Available in the provided search results. Data presented as mean or median as reported in the original studies.

Experimental Protocols

The following sections detail the general methodologies employed in the clinical trials assessing the effects of this compound.

Study Design and Participant Population

The pivotal studies on this compound were typically randomized, double-blind, placebo- and/or active-controlled trials.

-

Inclusion Criteria: Typically included adult males (18-60 years) with secondary hypogonadism, characterized by low morning total testosterone levels (e.g., < 300 ng/dL on two separate occasions) and low or inappropriately normal LH levels (e.g., < 9.4 IU/L).

-

Exclusion Criteria: Often included primary testicular failure (high LH and FSH), conditions that could affect hormone levels or spermatogenesis, and use of medications known to interfere with the HPG axis.

Semen Analysis

Semen analysis was a primary endpoint in many studies to assess the impact on spermatogenesis. The general protocol, adhering to World Health Organization (WHO) guidelines, is as follows:

-

Sample Collection: Participants are instructed to maintain a period of ejaculatory abstinence for 2 to 7 days prior to collection. The sample is collected via masturbation into a sterile container.

-

Sample Delivery: The collected sample is to be delivered to the laboratory within one hour of collection, maintained at ambient temperature.

-

Liquefaction: The semen sample is allowed to liquefy at room temperature for 30-60 minutes.

-

Macroscopic Examination: Volume, pH, viscosity, and appearance are recorded.

-

Microscopic Examination:

-

Sperm Concentration: Determined using a hemocytometer (e.g., Makler or Neubauer chamber) or by a Computer-Assisted Sperm Analysis (CASA) system. Results are reported in millions of sperm per milliliter (M/mL).

-

Sperm Motility: Assessed as the percentage of motile sperm. Motility is often categorized into progressive (sperm moving actively, either linearly or in a large circle) and non-progressive (all other patterns of motility with an absence of progression). CASA systems provide more detailed kinematic parameters.

-

Sperm Morphology: The percentage of sperm with normal shape is determined by microscopic examination of a stained slide (e.g., Papanicolaou or Diff-Quik stain) under oil immersion. Strict criteria (e.g., Kruger's) are often applied.

-

Hormonal Assays

Serum concentrations of key hormones were measured at baseline and at various time points throughout the studies.

-

Sample Collection: Blood samples are typically collected in the morning to account for the diurnal variation in testosterone levels.

-

Assay Methods: Serum levels of total testosterone, LH, and FSH are commonly measured using automated immunoassays, such as chemiluminescent immunoassays (CIAs) or electrochemiluminescence immunoassays (ECLIAs), on platforms like the ADVIA Centaur®. These assays utilize specific antibodies to quantify the hormone levels.

-

Quality Control: Assays are performed in a central laboratory to ensure consistency and are subject to rigorous quality control procedures, including the use of internal and external standards and controls.

Conclusion

This compound presents a significant advancement in the management of secondary hypogonadism, particularly for men who wish to preserve their fertility. Its mechanism of action, centered on the restoration of the natural hormonal cascade of the HPG axis, effectively increases endogenous testosterone production while supporting spermatogenesis. The quantitative data from numerous clinical trials robustly support its efficacy in improving hormonal profiles and maintaining semen parameters, a stark contrast to the suppressive effects of exogenous testosterone therapy. The detailed experimental protocols from these studies provide a framework for future research and clinical assessment of SERMs in male reproductive health. Further investigation into the long-term effects and direct comparisons with other SERMs will continue to refine the clinical application of this compound.

References

- 1. An Extension Study of this compound in the Treatment of Men With Secondary Hypogonadism | MedPath [trial.medpath.com]

- 2. Clomiphene citrate improves sperm parameters in infertile men with idiopathic oligoasthenozoospermia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Testosterone restoration using this compound in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy of Clomiphene Citrate Versus this compound for Male Infertility Treatment: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medcentral.com [medcentral.com]

- 8. f1000research-files.f1000.com [f1000research-files.f1000.com]

Methodological & Application

Application Notes and Protocols for HPLC-UV Analysis of Enclomiphene Citrate in Research Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enclomiphene citrate, the trans-isomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) investigated for the treatment of secondary hypogonadism in men.[1] It acts as an estrogen receptor antagonist in the hypothalamus and pituitary gland, disrupting the negative feedback loop of estrogen.[2][3] This leads to an increase in the secretion of gonadotropin-releasing hormone (GnRH), which in turn stimulates the pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3][4][5] In men, elevated LH levels stimulate the Leydig cells in the testes to increase testosterone production.[2][4]

Accurate and reliable quantification of this compound in research samples, such as plasma and serum, is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used analytical technique for this purpose, offering a balance of sensitivity, specificity, and accessibility.

This document provides a detailed protocol for the analysis of this compound in research samples using a validated HPLC-UV method. It includes information on sample preparation, chromatographic conditions, method validation parameters, and data presentation.

Signaling Pathway of this compound

The mechanism of action of this compound involves the modulation of the hypothalamic-pituitary-gonadal (HPG) axis. The following diagram illustrates this signaling pathway.

Caption: Signaling pathway of this compound on the HPG axis.

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the HPLC-UV analysis of this compound.

Materials and Reagents

-

This compound reference standard

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Potassium dihydrogen phosphate (KH2PO4)

-

Orthophosphoric acid

-

Deionized water

-

Human plasma/serum (drug-free)

-

0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes the chromatographic conditions.

| Parameter | Condition |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v) |

| Phosphate Buffer | 0.05 M KH2PO4, pH adjusted to 3.0 with orthophosphoric acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| UV Detection | 245 nm |

| Column Temperature | Ambient |

| Run Time | 10 minutes |

Preparation of Solutions

3.3.1. Mobile Phase Preparation

-

Phosphate Buffer (0.05 M): Dissolve 6.8 g of KH2PO4 in 1000 mL of deionized water. Adjust the pH to 3.0 using orthophosphoric acid.

-

Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 60:40 (v/v) ratio. Filter the mixture through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

3.3.2. Standard Stock Solution (100 µg/mL)

-

Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve the standard in the mobile phase.

-

Make up the volume to 100 mL with the mobile phase and mix thoroughly.

3.3.3. Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).

Sample Preparation (from Plasma/Serum)

-

To 0.5 mL of plasma/serum sample in a centrifuge tube, add 1.0 mL of acetonitrile to precipitate the proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

-

Inject 20 µL of the filtered sample into the HPLC system.

Method Validation Summary

The described HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the expected quantitative data from a validated method.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| % RSD of Peak Area (n=6) | ≤ 2.0% |

Table 2: Method Validation Data

| Parameter | Result |

| Linearity Range (µg/mL) | 1 - 50 |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.1 |

| Limit of Quantitation (LOQ) (µg/mL) | 0.32 |

Table 3: Accuracy (% Recovery)

| Spiked Concentration (µg/mL) | % Recovery (Mean ± SD, n=3) |

| Low | 98.5 ± 1.2 |

| Medium | 99.2 ± 0.8 |

| High | 100.5 ± 1.5 |

Table 4: Precision (% RSD)

| Concentration (µg/mL) | Intra-day % RSD (n=6) | Inter-day % RSD (n=6) |

| Low | < 2.0% | < 2.0% |

| Medium | < 1.5% | < 1.5% |

| High | < 1.0% | < 1.0% |

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure.

Caption: Workflow for this compound analysis in research samples.

Conclusion

The HPLC-UV method detailed in these application notes provides a robust and reliable approach for the quantification of this compound in research samples. Adherence to the specified protocols for sample preparation and chromatographic analysis, along with proper method validation, will ensure the generation of accurate and reproducible data essential for advancing research and development in this field.

References

Application Notes and Protocols for Studying Enclomiphene Citrate in Animal Models of Male Infertility

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for the preclinical evaluation of enclomiphene citrate in the context of male infertility. This document outlines the rationale for using specific models, detailed experimental protocols, and key endpoints for assessment.

Introduction

This compound is the trans-isomer of clomiphene citrate, a selective estrogen receptor modulator (SERM).[1] It acts as an estrogen receptor antagonist, primarily at the level of the hypothalamus and pituitary gland.[2][3][4] By blocking the negative feedback of estrogen, enclomiphene leads to an increase in the secretion of gonadotropin-releasing hormone (GnRH), which in turn stimulates the pituitary to release more luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3][5] The elevated LH levels stimulate the Leydig cells in the testes to produce more testosterone, while FSH supports spermatogenesis.[2][5] This mechanism makes enclomiphene a promising therapeutic agent for male infertility, particularly in cases of secondary hypogonadism where the hormonal signaling axis is impaired.

While clinical data in humans have shown the efficacy of enclomiphene in increasing testosterone and improving sperm parameters in some men, preclinical studies in well-defined animal models are crucial for a deeper understanding of its mechanisms, dose-response relationships, and long-term safety.[1][3][6]

Proposed Animal Model: Letrozole-Induced Hypogonadotropic Hypogonadism in Rats

A letrozole-induced model of hypogonadotropic hypogonadism in adult male rats is a suitable and well-documented model to study the effects of this compound. Letrozole is a non-steroidal aromatase inhibitor that blocks the conversion of androgens to estrogens, leading to a state of low estrogen. This mimics a key aspect of the condition that enclomiphene is designed to treat and allows for the evaluation of its efficacy in restoring the hypothalamic-pituitary-gonadal (HPG) axis.

Rationale for Model Selection:

-

Relevance to Mechanism of Action: This model directly challenges the HPG axis in a manner that enclomiphene is expected to counteract.

-

Reproducibility: The effects of letrozole on the reproductive axis in rodents are well-characterized, leading to a consistent and reproducible model of hypogonadism.

-

Translatability: While not a perfect replica of human pathophysiology, this model allows for the assessment of key hormonal and spermatogenic parameters that are relevant to male infertility in humans.

Experimental Protocols

Animal Model Induction

Materials:

-

Adult male Sprague-Dawley or Wistar rats (8-10 weeks old)

-

Letrozole powder

-

Vehicle for letrozole (e.g., 0.5% carboxymethyl cellulose)

-

Oral gavage needles

Protocol:

-

Acclimate rats to the housing facility for at least one week prior to the start of the experiment.

-

Prepare a suspension of letrozole in the vehicle at a concentration that allows for a dosing volume of approximately 1-2 mL/kg.

-

Administer letrozole orally via gavage at a dose of 0.25-1.0 mg/kg/day for 4-8 weeks. The optimal dose and duration should be determined in a pilot study to achieve the desired level of hypogonadism without causing excessive toxicity.

-

A control group should receive the vehicle alone.

-

Monitor the animals daily for any signs of distress or toxicity.

This compound Treatment

Materials:

-

This compound powder

-

Vehicle for this compound (e.g., sterile water or saline)

-

Oral gavage needles or subcutaneous injection supplies

Protocol:

-

After the induction of hypogonadism with letrozole, divide the animals into treatment groups (n=8-10 per group):

-

Vehicle Control (continues to receive letrozole + vehicle for enclomiphene)

-

This compound (low dose) + Letrozole

-

This compound (medium dose) + Letrozole

-

This compound (high dose) + Letrozole

-

Positive Control (e.g., testosterone replacement) + Letrozole

-

-

Prepare solutions of this compound in the chosen vehicle.

-

Administer this compound daily via oral gavage or subcutaneous injection for 4-8 weeks. The dose range should be selected based on any available preclinical data or allometric scaling from human doses.

-

Continue the administration of letrozole to all groups to maintain the hypogonadal state.

-

At the end of the treatment period, collect blood and tissue samples for analysis.

Endpoint Analysis

a. Hormonal Analysis:

-

Collect blood via cardiac puncture or tail vein at the end of the study.

-

Separate serum and store at -80°C until analysis.

-

Measure serum levels of:

-

Testosterone (Total and Free)

-

Luteinizing Hormone (LH)

-

Follicle-Stimulating Hormone (FSH)

-

Estradiol

-

b. Semen Analysis:

-

Euthanize the animals and carefully dissect the epididymis.

-

Make several incisions in the cauda epididymis in a petri dish containing a suitable buffer (e.g., Ham's F10 medium).

-

Allow sperm to disperse for 10-15 minutes at 37°C.

-

Assess the following parameters using a hemocytometer and microscope:

-

Sperm concentration (count)

-

Sperm motility (percentage of motile sperm)

-

Sperm morphology (percentage of normal and abnormal forms)

-

c. Testicular Histology:

-

Dissect the testes and weigh them.

-

Fix one testis in Bouin's solution or 10% neutral buffered formalin for 24 hours.

-

Process the tissue for paraffin embedding, sectioning (5 µm), and staining with Hematoxylin and Eosin (H&E).

-

Examine the sections under a light microscope to assess:

-

Seminiferous tubule morphology

-

Presence and stages of spermatogenesis

-

Johnsen's score to quantify spermatogenesis

-

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Serum Hormone Levels

| Treatment Group | N | Testosterone (ng/mL) | LH (ng/mL) | FSH (ng/mL) | Estradiol (pg/mL) |

| Vehicle Control | |||||

| Enclomiphene (Low) | |||||

| Enclomiphene (Med) | |||||

| Enclomiphene (High) | |||||

| Positive Control |

Table 2: Semen Parameters

| Treatment Group | N | Sperm Count (x10⁶/mL) | Motility (%) | Normal Morphology (%) |

| Vehicle Control | ||||

| Enclomiphene (Low) | ||||

| Enclomiphene (Med) | ||||

| Enclomiphene (High) | ||||

| Positive Control |

Table 3: Testicular Parameters

| Treatment Group | N | Testis Weight (g) | Johnsen's Score |

| Vehicle Control | |||

| Enclomiphene (Low) | |||

| Enclomiphene (Med) | |||

| Enclomiphene (High) | |||

| Positive Control |

Visualizations

References

Application Notes and Protocols for In Vitro Estrogen Receptor Binding Assay of Enclomiphene Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enclomiphene citrate is the trans-isomer of clomiphene citrate, a selective estrogen receptor modulator (SERM) used in the treatment of ovulatory dysfunction in women and off-label for secondary hypogonadism in men.[1][2][3] Unlike its cis-isomer, zuclomiphene, enclomiphene is considered to be the more potent anti-estrogenic isomer.[1][4] Understanding the binding affinity of this compound to the two main estrogen receptor subtypes, estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), is crucial for elucidating its mechanism of action and for the development of more selective SERMs. This document provides detailed application notes and protocols for performing an in vitro estrogen receptor binding assay for this compound.

Principle of the Assay

The in vitro estrogen receptor binding assay is a competitive radioligand binding assay used to determine the affinity of a test compound for the estrogen receptor. This assay measures the ability of a test compound, in this case, this compound, to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to a preparation of estrogen receptors. The receptors can be sourced from various tissues, such as rat uterine cytosol, or can be recombinant human proteins. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC50), the binding affinity (Ki) can be calculated.

Data Presentation

The following table summarizes the available quantitative data on the binding affinities of this compound, zuclomiphene citrate, and clomiphene citrate for ERα and ERβ. It is important to note that direct comparative studies providing Ki or IC50 values for all three compounds at both receptor subtypes are limited in the publicly available literature.

| Compound | Estrogen Receptor Subtype | Binding Affinity (IC50/Ki) | Reference |

| This compound | ERα | IC50: 4.56 nM | --INVALID-LINK-- |

| ERβ | Data not available | ||

| Zuclomiphene Citrate | ERα | Data not available | |

| ERβ | Data not available | ||

| Clomiphene Citrate | ERα | Acts as an agonist/antagonist | [5][6] |

| ERβ | Acts as an antagonist | [5][6] |

Note: One study reported relative binding affinities for enclomiphene and zuclomiphene to the nuclear estrogen receptor (RE) as 2% and less than 0.5% of estradiol, respectively. However, this study did not differentiate between ERα and ERβ.

Experimental Protocols

Protocol: In Vitro Competitive Radioligand Binding Assay for Estrogen Receptors (ERα and ERβ)

This protocol is adapted from established methods for competitive estrogen receptor binding assays.

1. Materials and Reagents:

-

Estrogen Receptors: Recombinant human ERα and ERβ protein (commercially available).

-

Radioligand: [2,4,6,7-³H]-Estradiol ([³H]-E2) with a specific activity of 70-115 Ci/mmol.

-

Test Compounds: this compound, Zuclomiphene citrate, and Clomiphene citrate.

-

Unlabeled Ligand (for non-specific binding): 17β-Estradiol.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing 1.5 mM EDTA, 1 mM DTT, and 10% glycerol.

-

Scintillation Cocktail.

-

96-well plates.

-

Filter mats (e.g., GF/B or GF/C).

-

Cell harvester.

-

Liquid scintillation counter.

2. Experimental Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of test compounds and 17β-estradiol in a suitable solvent (e.g., DMSO or ethanol) and then dilute to the desired concentrations in the assay buffer. Ensure the final solvent concentration in the assay is low (e.g., <1%) to avoid interference.

-